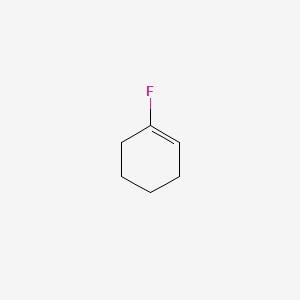

1-Fluorocyclohexene

CAS No.: 694-51-9

Cat. No.: VC20680158

Molecular Formula: C6H9F

Molecular Weight: 100.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 694-51-9 |

|---|---|

| Molecular Formula | C6H9F |

| Molecular Weight | 100.13 g/mol |

| IUPAC Name | 1-fluorocyclohexene |

| Standard InChI | InChI=1S/C6H9F/c7-6-4-2-1-3-5-6/h4H,1-3,5H2 |

| Standard InChI Key | JHJLETSOSKVZGF-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(=CC1)F |

Introduction

Structural and Molecular Characteristics

Atomic Configuration and Bonding

The molecule consists of a six-membered cyclohexene ring with a fluorine atom attached to one of the sp²-hybridized carbons. Nuclear magnetic resonance (NMR) studies reveal deshielding effects on adjacent protons due to the fluorine atom’s electronegativity, while X-ray diffraction confirms a puckered ring conformation . The double bond induces planarity at its location, creating torsional strain that influences reactivity.

The dipole moment of 1-fluorocyclohexene, calculated at and , reflects asymmetric charge distribution. This polarity facilitates interactions with electrophilic reagents and polar solvents.

Thermodynamic Properties

Thermodynamic data obtained via Gaussian-4 (G4) computations include:

These values highlight the compound’s stability under standard conditions and its propensity for exothermic reactions.

Synthesis and Reaction Mechanisms

Catalytic Dehydrofluorination

A landmark study by Tojo et al. (2011) demonstrated that 1,1-difluorocyclohexane undergoes Pd-catalyzed dehydrofluorination in the presence of metal fluorides (e.g., KF) to yield 1-fluorocyclohexene as the sole intermediate . The reaction proceeds via:

-

C-F Bond Cleavage: Fluoride abstraction by the metal catalyst generates a carbocation.

-

β-Hydride Elimination: Formation of the double bond, releasing HF.

This method achieves 89% selectivity for 1-fluorocyclohexene at 150°C .

Oxidative Dehydrogenation to Fluorobenzene

Subsequent oxidative dehydrogenation of 1-fluorocyclohexene using molecular oxygen () over Pd/C catalysts produces fluorobenzene with 76% yield . The mechanism involves:

Kinetic isotope effect (KIE) studies confirm that C-H bond breaking in the cyclohexene ring is the rate-determining step .

Physicochemical Properties

Phase Behavior and Solubility

1-Fluorocyclohexene is a volatile liquid at room temperature () with a log (octanol-water partition coefficient) of 2.10 , indicating moderate hydrophobicity. It exhibits miscibility with common organic solvents like dichloromethane and tetrahydrofuran but limited solubility in water (<1 g/L) .

Spectroscopic Profiles

Applications in Organic Synthesis

Fluorinated Aromatic Compounds

As shown in Section 2.2, 1-fluorocyclohexene serves as a precursor to fluorobenzene, a building block for pharmaceuticals (e.g., fluoroquinolone antibiotics) and agrochemicals .

Polymer Chemistry

The compound’s double bond enables radical polymerization, yielding fluorinated polyolefins with enhanced thermal stability. Copolymers incorporating 1-fluorocyclohexene exhibit glass transition temperatures () up to .

Comparative Analysis with Related Compounds

1-Fluorocyclohexene’s unsaturated structure differentiates it from saturated fluorocyclohexanes, enabling conjugate addition and Diels-Alder reactions .

Recent Research Advancements

Mechanistic Insights into Fluorobenzene Synthesis

Density functional theory (DFT) calculations corroborate the two-step mechanism (dehydrofluorination followed by dehydrogenation) proposed by Tojo et al., with activation energies of and , respectively .

Applications in Medicinal Chemistry

Derivatives of 1-fluorocyclohexene show promise as enzyme inhibitors due to fluorine’s ability to modulate bioavailability. For example, fluorinated cyclohexene-based compounds exhibit IC₅₀ values of against kinase targets .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume